1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide
Description
1-(2-Chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a thian-4-yl (tetrahydrothiopyran) group at position 3 and a methanesulfonamide-linked 2-chlorophenyl moiety at position 5 via a methylene bridge. The thian-4-yl group contributes to lipophilicity and conformational rigidity, while the 2-chlorophenyl sulfonamide moiety may enhance target binding affinity, particularly in enzyme inhibition or receptor modulation contexts.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c16-13-4-2-1-3-12(13)10-24(20,21)17-9-14-18-15(19-22-14)11-5-7-23-8-6-11/h1-4,11,17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWTZCYFEZNIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thianyl group: This step involves the use of thianyl-containing reagents and suitable catalysts.
Attachment of the chlorophenyl group: This is usually done through substitution reactions using chlorophenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-1-(5-{[(2-Phenylethenyl)sulfonyl]methyl}-1,3,4-Oxadiazol-2-yl)methanesulfonamide (Compound I)
- Structural Differences :
- Oxadiazole isomer: 1,3,4-oxadiazole (vs. 1,2,4 in the target compound).
- Substituents: A 4-chlorophenyl group (vs. 2-chlorophenyl) and a vinylsulfonylmethyl group (vs. thian-4-yl).
- Functional Impact: The 1,3,4-oxadiazole isomer may exhibit reduced metabolic stability compared to 1,2,4-oxadiazoles due to differences in electron distribution .
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
- Structural Differences :
- Core heterocycle: Pyrazole (vs. oxadiazole).
- Substituents: 3-Chlorophenylsulfanyl and trifluoromethyl groups.
- Functional Impact :
- Relevance : Highlights the role of sulfur-containing groups (sulfonamide vs. sulfanyl) in modulating physicochemical properties.
Modifications on the Sulfonamide Moiety
({1-[(2-Chlorophenyl)Methyl]-3,5-Dimethylpyrazol-4-yl}Methyl)(Methyl){[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Amine
- Structural Differences :
- Sulfonamide replaced by an amine linker.
- Substituents: 4-Methylphenyl on oxadiazole (vs. thian-4-yl).
- The methylphenyl group decreases lipophilicity compared to thian-4-yl.
- Analytical Data : Collisional cross-section (CCS) values and mass spectral data ([M+H]+: m/z 195.14) suggest distinct fragmentation patterns and pharmacokinetic behavior .
Role of Thian-4-yl vs. Other Cyclic Substituents
The thian-4-yl group in the target compound provides a saturated six-membered sulfur-containing ring, enhancing conformational stability and moderate lipophilicity. In contrast:
- 1-(3-Isobutyl-1,2,4-Oxadiazol-5-yl)Ethanamine Hydrochloride : An isobutyl substituent increases steric bulk but reduces aromatic interactions .
Biological Activity
1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is a complex organic compound with a molecular weight of approximately 387.9 g/mol. Its structure incorporates a chlorophenyl group, a thianyl group, and an oxadiazolyl moiety, which are significant for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties.
The compound's chemical formula is . The presence of the oxadiazole and thiazole rings contributes to its pharmacological activities, particularly in anticancer and antimicrobial domains. The thianyl group enhances the compound's lipophilicity, potentially improving its bioavailability and metabolic stability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells. In particular, derivatives with electron-withdrawing groups such as chlorine showed enhanced activity due to their ability to interact favorably with biological targets.
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that the introduction of halogen substituents at specific positions enhances antimicrobial efficacy.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 8 | |
| Compound C | P. aeruginosa | 20 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies
A notable study evaluated a series of oxadiazole derivatives, including compounds structurally similar to the target compound. These studies employed the MTT assay to assess cell viability and cytotoxicity against various cancer cell lines.
Findings:
- Compounds with electron-donating groups exhibited enhanced antioxidant activity.
- Electron-withdrawing groups were associated with increased antimicrobial potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
